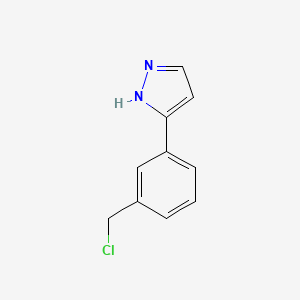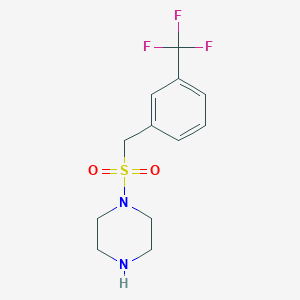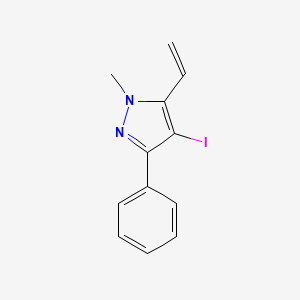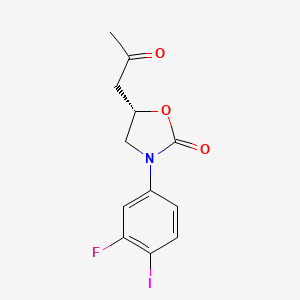
2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-methylfuran.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Coupling of the Furan and Triazole Rings: The furan and triazole rings are coupled through a series of reactions, including halogenation and nucleophilic substitution.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydrotriazoles, amides, and ureas, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: A simpler compound with a furan ring, used as a solvent and in organic synthesis.
1H-1,2,4-Triazole: A basic triazole ring structure, used in the synthesis of pharmaceuticals and agrochemicals.
Propan-1-amine: A simple amine, used as a building block in organic synthesis.
Uniqueness
2-Methyl-1-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C11H16N4O |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-methyl-1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C11H16N4O/c1-6(2)9(12)11-13-10(14-15-11)8-4-5-16-7(8)3/h4-6,9H,12H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
HUDZIHOBHVNLIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C2=NNC(=N2)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


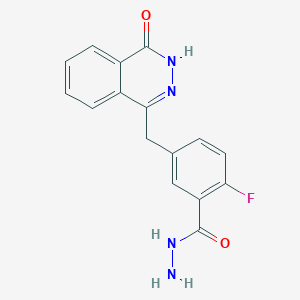


![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

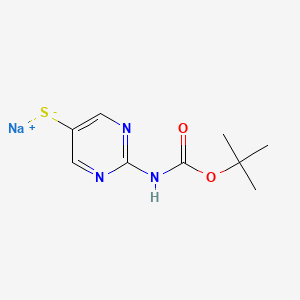

![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
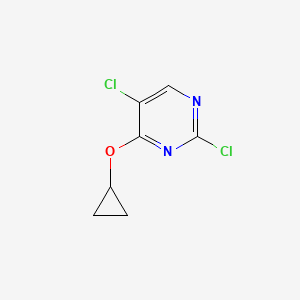
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)
